A Senior Application Scientist's Guide to 3-Methyl-4-(methylthio)phenylboronic Acid: Synthesis, Properties, and Advanced Applications
A Senior Application Scientist's Guide to 3-Methyl-4-(methylthio)phenylboronic Acid: Synthesis, Properties, and Advanced Applications
Abstract
3-Methyl-4-(methylthio)phenylboronic acid is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring both a methyl and a methylthio group on the phenyl ring—provides chemists with a powerful tool for creating complex molecular architectures with tunable steric and electronic properties. This guide offers an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a senior application scientist, this document provides not only established protocols but also the causal reasoning and field-proven insights necessary for successful experimental design and execution by researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Properties
3-Methyl-4-(methylthio)phenylboronic acid is an aromatic boronic acid. The boronic acid functional group [-B(OH)₂] is attached to a benzene ring which is further substituted with a methyl group at position 3 and a methylthio group (-SCH₃) at position 4.
The presence of the electron-donating methylthio and methyl groups influences the electronic nature of the aromatic ring, which can affect the reactivity of the boronic acid in cross-coupling reactions. The sulfur atom in the methylthio group also presents a site for potential further functionalization, such as oxidation to a sulfoxide or sulfone, adding another layer of synthetic versatility.
Chemical Structure
Caption: Chemical structure of 3-Methyl-4-(methylthio)phenylboronic acid.
Physicochemical Data
The following table summarizes the key physical and chemical properties of 3-Methyl-4-(methylthio)phenylboronic acid.
| Property | Value | Source |
| CAS Number | 221031-07-8 | [1] |
| Molecular Formula | C₈H₁₁BO₂S | [1] |
| Molecular Weight | 182.05 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥96% | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
| InChI Key | MKFDONWOZBIQGF-UHFFFAOYSA-N |
Synthesis and Characterization
While commercially available, understanding the synthesis of 3-Methyl-4-(methylthio)phenylboronic acid is valuable for researchers who may need to prepare analogues or troubleshoot reactions. A common and reliable method involves a lithium-halogen exchange followed by borylation.
Synthetic Rationale: The synthesis typically starts from a readily available halogenated precursor, such as 4-bromo-2-methyl-1-(methylthio)benzene. The process involves the formation of an organolithium reagent via lithium-halogen exchange at low temperatures to prevent side reactions. This highly reactive intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester. Finally, acidic hydrolysis of the boronate ester yields the desired boronic acid. The low temperature is critical to ensure the stability of the organolithium species and to control the selectivity of the reaction.
Experimental Protocol: Synthesis
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-bromo-2-methyl-1-(methylthio)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-methyl-1-(methylthio)benzene and anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate is added dropwise, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is cooled to 0 °C and quenched by the slow addition of aqueous HCl. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 3-Methyl-4-(methylthio)phenylboronic acid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3-Methyl-4-(methylthio)phenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[2][3][4] 3-Methyl-4-(methylthio)phenylboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 3-methyl-4-(methylthio)phenyl moiety into a wide range of molecules. This is particularly valuable in drug discovery for constructing biaryl structures, which are common motifs in pharmacologically active compounds.[2]
Mechanistic Insight: The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) species. This is often the rate-determining step.[5]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The base is crucial as it forms a boronate species, which facilitates the transfer of the aryl group to the palladium center.[3]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Rationale: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. A common and robust system employs a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand. An aqueous base, such as sodium or potassium carbonate, is typically used, and a solvent system like dioxane/water or toluene/ethanol/water facilitates the reaction by dissolving both the organic and inorganic reagents. Degassing the reaction mixture is a crucial step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Materials:
-
3-Methyl-4-(methylthio)phenylboronic acid
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3-Methyl-4-(methylthio)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive substrates.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
Boronic acids are indispensable tools in the synthesis of pharmaceuticals.[7] The 3-methyl-4-(methylthio)phenyl structural motif can be found in various biologically active compounds. The ability to easily introduce this fragment via Suzuki coupling makes this boronic acid a valuable intermediate.[7]
Furthermore, phenylboronic acids and their derivatives have been explored for their ability to interact with diols, such as those found in saccharides.[2][8] This property has led to their use in developing smart drug delivery systems and biosensors.[2][8] The specific substitution pattern of 3-Methyl-4-(methylthio)phenylboronic acid could be leveraged to fine-tune these interactions for targeted therapeutic applications.
Stability, Handling, and Safety
5.1. Stability and Storage: Arylboronic acids are generally stable solids but can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or prolonged storage. To ensure the integrity and reactivity of 3-Methyl-4-(methylthio)phenylboronic acid, it is imperative to store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer at or below -20°C.[1]
5.2. Handling and Safety Precautions: As with all chemical reagents, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]
-
Hazard Statements: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11]
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes.[9] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[9][12]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[9][10]
References
- ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Chem-Impex. 3-(Methylthio)phenylboronic acid.
- AK Scientific, Inc. Allylboronic acid pinacol ester Safety Data Sheet.
- ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis.
- BLDpharm. (3-Methyl-4-(methylthio)phenyl)boronic acid.
- CymitQuimica. CAS 98546-51-1: 4-(Methylthio)phenylboronic acid.
- PubChem. 4-(Methylthio)phenylboronic acid.
- Cayman Chemical. (2023, October 4). Safety Data Sheet.
- The Royal Society of Chemistry. Supporting Information 22-01-15.
- Sigma-Aldrich. (3-Methyl-4-(methylthio)phenyl)boronic acid.
- Fisher Scientific. SAFETY DATA SHEET.
- Fluorochem. 3-Chloro-4-(methylthio)phenylboronic acid.
- Sigma-Aldrich. (3-Methyl-4-(methylthio)phenyl)boronic acid.
- Organic Chemistry Portal. Suzuki Coupling.
- BOC Sciences. (2023, April 28). Applications of Suzuki Coupling Reaction.
- ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Biomaterials Science (RSC Publishing). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- DiVA. Suzuki reactions in novel liquids.
Sources
- 1. 221031-07-8|(3-Methyl-4-(methylthio)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diva-portal.org [diva-portal.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. aksci.com [aksci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 4-(Methylthio)phenylboronic acid | C7H9BO2S | CID 2733959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
